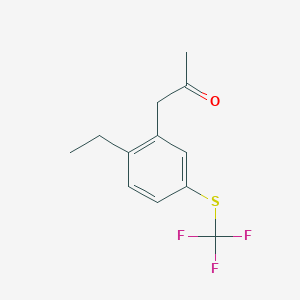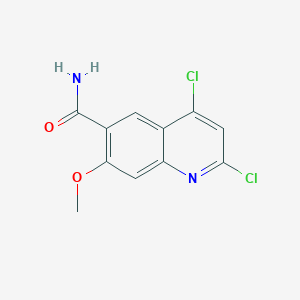
2,4-Dichloro-7-methoxyquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-7-methoxyquinoline-6-carboxamide is a chemical compound with the molecular formula C11H8Cl2N2O2 and a molecular weight of 271.1 g/mol . It is an off-white solid that is primarily used as an impurity standard for the pharmaceutical compound Lenvatinib . This compound is notable for its role in various scientific and industrial applications, particularly in the field of medicinal chemistry.
Métodos De Preparación
The synthesis of 2,4-Dichloro-7-methoxyquinoline-6-carboxamide involves several steps. One efficient method includes the use of BF3·Et2O as a catalyst and solvent. The process begins with the formylation of 3-methoxyaniline using Vilsmeier reagent and ethyl 3,3-dimethoxypropionate under microwave irradiation at 90°C for 20 minutes, yielding 4-chloro-7-methoxyquinoline-6-carboxaldehyde with a 72.2% yield . This intermediate is then subjected to oxidative amidation with ammonium bicarbonate in the presence of CuI and TBHP at 80°C for 4 hours, resulting in the final product with an 84.5% yield .
Análisis De Reacciones Químicas
2,4-Dichloro-7-methoxyquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to various reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include BF3·Et2O, Vilsmeier reagent, ethyl 3,3-dimethoxypropionate, CuI, and TBHP . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Dichloro-7-methoxyquinoline-6-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-7-methoxyquinoline-6-carboxamide involves its interaction with various molecular targets and pathways. While specific details about its mechanism are not extensively documented, it is known to affect cellular processes through its quinoline structure, which can interact with DNA and proteins, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
2,4-Dichloro-7-methoxyquinoline-6-carboxamide can be compared with other similar compounds, such as:
2,4-Dichloro-6,7-dimethoxyquinazoline: Used as an intermediate in the synthesis of bioactive compounds.
2,4-Dichloro-6-methoxyquinoline: Another quinoline derivative with similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and its role as an impurity standard for Lenvatinib, which distinguishes it from other quinoline derivatives .
Propiedades
Fórmula molecular |
C11H8Cl2N2O2 |
|---|---|
Peso molecular |
271.10 g/mol |
Nombre IUPAC |
2,4-dichloro-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-17-9-4-8-5(2-6(9)11(14)16)7(12)3-10(13)15-8/h2-4H,1H3,(H2,14,16) |
Clave InChI |
XGMIKFYTXJHOMN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)N=C(C=C2Cl)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


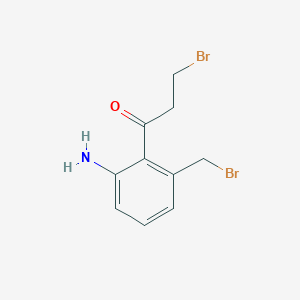
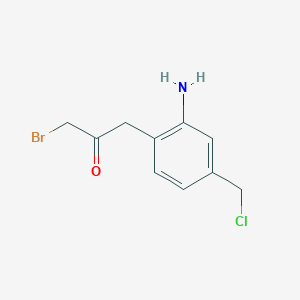
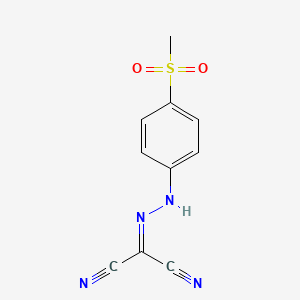
![4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B14061060.png)
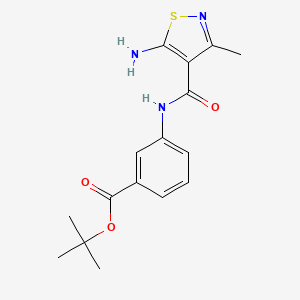
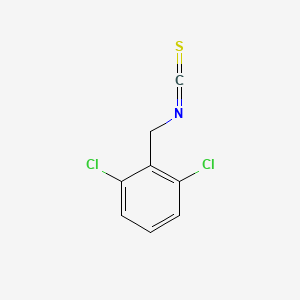

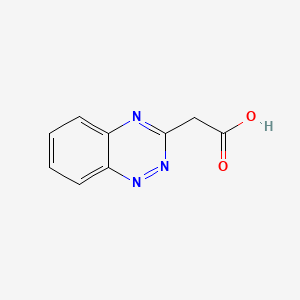
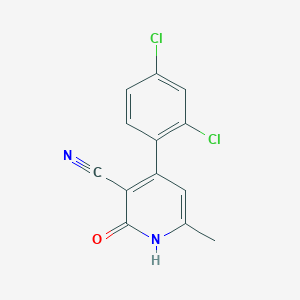
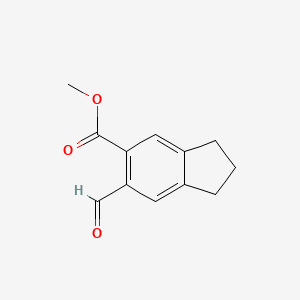
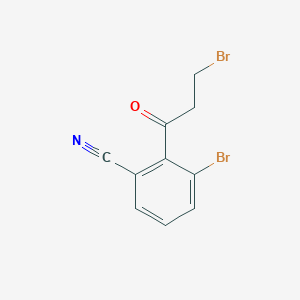
![Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methyl)carbamate](/img/structure/B14061105.png)
